molecular formula C10H15ClN2O B11771754 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B11771754
M. Wt: 214.69 g/mol
InChI Key: MYYLRJZSZOYEBH-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of tetrahydropyran and pyridine, and it is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide or potassium hydroxide to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite, followed by heating to reflux, resulting in the decarboxylation and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to its combination of the pyridine and tetrahydropyran rings, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

4-pyridin-2-yloxan-4-amine;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c11-10(4-7-13-8-5-10)9-3-1-2-6-12-9;/h1-3,6H,4-5,7-8,11H2;1H

InChI Key

MYYLRJZSZOYEBH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=N2)N.Cl

Origin of Product

United States

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